Cas no 349097-66-1 (3-Chloro-N-(2-fluorophenyl)propanamide)

349097-66-1 structure
Nome del prodotto:3-Chloro-N-(2-fluorophenyl)propanamide
Numero CAS:349097-66-1
MF:C9H9ClFNO
MW:201.625264883041
MDL:MFCD01357336
CID:876093
PubChem ID:4256029
3-Chloro-N-(2-fluorophenyl)propanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Chloro-N-(2-fluorophenyl)propanamide
- 3-chloro-N-(2-fluoro-phenyl)-propionamide
- propanamide, 3-chloro-N-(2-fluorophenyl)-
- DTXSID60401296
- ALBB-016588
- AKOS000263237
- DB-357056
- CS-0215539
- LS-05193
- EN300-25822
- 349097-66-1
- WGOCBWOFSIVDSP-UHFFFAOYSA-N
- A10066
- SB77486
- Z217707154
- SCHEMBL2675404
- MFCD01357336
- 3-chloro-N-(2-fluorophenyl) propanamide
- STL261807
- UPCMLD0ENAT5929366:001
-
- MDL: MFCD01357336
- Inchi: InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
- Chiave InChI: WGOCBWOFSIVDSP-UHFFFAOYSA-N
- Sorrisi: FC1=CC=CC=C1NC(CCCl)=O
Proprietà calcolate
- Massa esatta: 201.03577
- Massa monoisotopica: 201.036
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.304
- Punto di ebollizione: 346.4°C at 760 mmHg
- Punto di infiammabilità: 163.3°C
- Indice di rifrazione: 1.56
- PSA: 29.1
3-Chloro-N-(2-fluorophenyl)propanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25822-2.5g |
3-chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95.0% | 2.5g |
$78.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1242942-1g |
3-Chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 1g |
$195 | 2024-06-07 | |
TRC | C376963-500mg |
3-chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 500mg |
$ 80.00 | 2022-04-01 | ||
eNovation Chemicals LLC | Y1242942-5g |
3-Chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 5g |
$295 | 2024-06-07 | |
Enamine | EN300-25822-0.25g |
3-chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95.0% | 0.25g |
$22.0 | 2025-02-20 | |
Enamine | EN300-25822-5.0g |
3-chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95.0% | 5.0g |
$133.0 | 2025-02-20 | |
1PlusChem | 1P007HKQ-1g |
3-Chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 1g |
$64.00 | 2025-02-22 | |
1PlusChem | 1P007HKQ-5g |
3-Chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 5g |
$153.00 | 2025-02-22 | |
A2B Chem LLC | AD48570-5g |
3-Chloro-n-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 5g |
$158.00 | 2024-04-20 | |
Aaron | AR007HT2-5g |
3-Chloro-N-(2-fluorophenyl)propanamide |
349097-66-1 | 95% | 5g |
$208.00 | 2025-01-23 |
3-Chloro-N-(2-fluorophenyl)propanamide Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
349097-66-1 (3-Chloro-N-(2-fluorophenyl)propanamide) Prodotti correlati
- 2171946-37-3(3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}methyl)pentanoic acid)
- 869365-97-9((5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone)
- 1808664-62-1(2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide)
- 2138299-34-8(Diabzi STING agonist-1 trihydrochloride)
- 374605-88-6((2E)-3-(2-fluorophenyl)amino-2-4-(4-methylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 391221-34-4(N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide)
- 955226-89-8(2-(3-methylphenyl)-N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}acetamide)
- 2764732-07-0(1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene)
- 2228206-34-4(N-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine)
- 2580200-94-6(1-benzyl-5-{(benzyloxy)carbonylamino}-2-cyclopropyl-1H-imidazole-4-carboxylic acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
